2-(Propylamino)naphtho[2,3-b]furan-4,9-dione
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Overview
Description
2-(Propylamino)naphtho[2,3-b]furan-4,9-dione is a compound that belongs to the class of naphthoquinones. These compounds are known for their diverse biological activities and are often found in natural products, drugs, and drug candidates
Preparation Methods
The synthesis of 2-(Propylamino)naphtho[2,3-b]furan-4,9-dione can be achieved through various methods. One efficient approach involves a visible-light-mediated [3+2] cycloaddition reaction. This method is environmentally friendly and provides good yields with excellent regioselectivity and functional group tolerance . Another method involves palladium-catalyzed reverse hydrogenolysis, which couples 2-hydroxy-1,4-naphthoquinones with olefins to produce the desired compound without the need for oxidants or hydrogen acceptors .
Chemical Reactions Analysis
2-(Propylamino)naphtho[2,3-b]furan-4,9-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The propylamino group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include palladium catalysts for hydrogenolysis and various oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(Propylamino)naphtho[2,3-b]furan-4,9-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Propylamino)naphtho[2,3-b]furan-4,9-dione involves its interaction with molecular targets and pathways within cells. The compound’s cytotoxic activity is believed to be due to its ability to interfere with cellular processes, leading to cell death. Its antiviral activity may involve inhibition of viral replication or interference with viral entry into host cells .
Comparison with Similar Compounds
2-(Propylamino)naphtho[2,3-b]furan-4,9-dione can be compared with other naphthoquinone derivatives, such as:
Naphtho[2,3-b]furan-4,9-dione: Lacks the propylamino group but shares the naphthoquinone-furan core.
2-(4-Bromophenyl)naphtho[2,3-b]furan-4,9-dione: Contains a bromophenyl group instead of a propylamino group.
Properties
Molecular Formula |
C15H13NO3 |
---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
2-(propylamino)benzo[f][1]benzofuran-4,9-dione |
InChI |
InChI=1S/C15H13NO3/c1-2-7-16-12-8-11-13(17)9-5-3-4-6-10(9)14(18)15(11)19-12/h3-6,8,16H,2,7H2,1H3 |
InChI Key |
JAPVUGHNNLUHCO-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=CC2=C(O1)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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